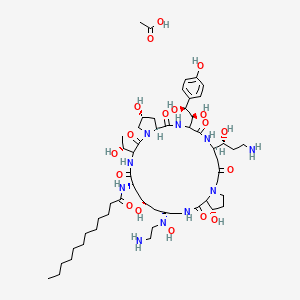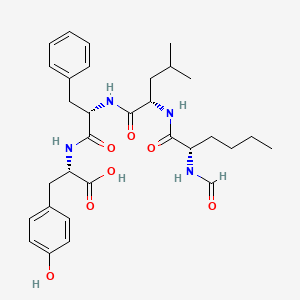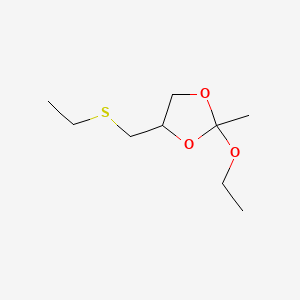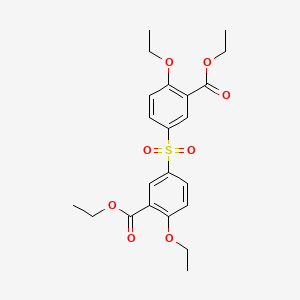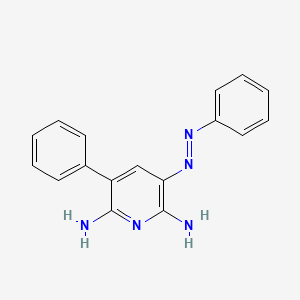
3-Phenylphenazopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylphenazopyridine is a chemical compound known for its diverse applications in scientific research and industry. It is an impurity of phenazopyridine, a well-known urinary tract analgesic. The compound has a molecular formula of C11H11N5 and a molar mass of 213.244 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.
化学反应分析
Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of this compound.
科学研究应用
3-Phenylphenazopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of photovoltaic devices and organic electronics.
作用机制
The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that this compound may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .
相似化合物的比较
Phenazopyridine: Known for its use as a urinary tract analgesic.
3-Iodopyridine: Used as an intermediate in the synthesis of various pyridine derivatives.
2,6-Diamino-3-phenylazopyridine: A related compound with similar chemical properties.
Uniqueness: 3-Phenylphenazopyridine is unique due to its specific structural features and diverse applications. Unlike phenazopyridine, which is primarily used for its analgesic properties, this compound has broader applications in scientific research and industry, making it a valuable compound for various fields.
属性
分子式 |
C17H15N5 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
InChI 键 |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


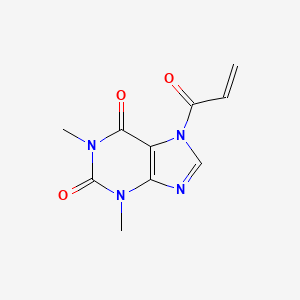
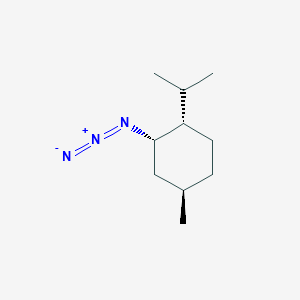
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
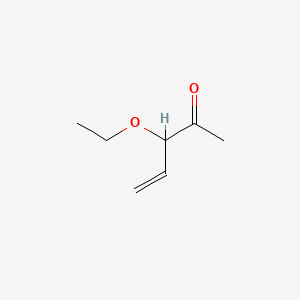

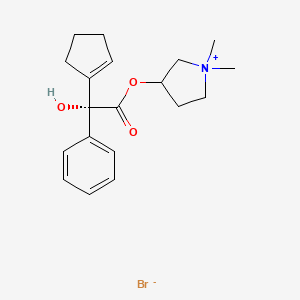
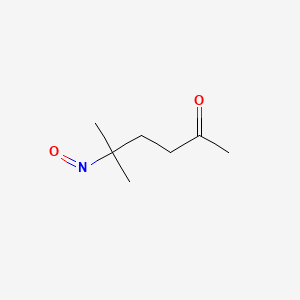
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
